molecular formula C20H23N5O2S B2538940 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880800-52-2

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2538940
CAS RN: 880800-52-2
M. Wt: 397.5
InChI Key: QYCYKDXUGHSMMP-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” is a derivative of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . It is used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .


Synthesis Analysis

The synthesis of this compound involves several steps. The yield was reported to be 72% with a melting point of 174–176°C . The reaction mixture was monitored by thin layer chromatography (TLC) using commercial glass-backed TLC plates .


Molecular Structure Analysis

The molecular structure of the compound was determined using various techniques. The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 . The 1H NMR spectrum (DMSO-d6, 500 MHz) showed peaks at various chemical shifts .


Chemical Reactions Analysis

The compound is held together in the unit cell by the combination of both intramolecular covalent and intermolecular secondary interactions . Intramolecular N–H···O hydrogen bonding occurs in the molecule .


Physical And Chemical Properties Analysis

The compound has a melting point of 174–176°C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their wide range of pharmacological activities, including antimicrobial, antifungal, and anti-tuberculosis properties. For instance, a study on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their potential against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anticonvulsant Activity

The search for new drugs with anticonvulsant properties has led to the development of compounds based on the 1,2,4-triazole scaffold. A notable example is the synthesis and evaluation of functionalized alpha-heteroatom-substituted amino acids, demonstrating significant anticonvulsant activity, indicating the therapeutic potential of such derivatives (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Antimicrobial Agents

Further exploration into 1,2,4-triazole derivatives has yielded compounds with potent antimicrobial effects. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been documented, showcasing their effectiveness against a range of bacterial and fungal strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activity

The antioxidant properties of 1,2,4-triazole-based compounds have also been investigated. In a study focusing on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, significant antioxidant activity was observed, highlighting the potential for these compounds in oxidative stress-related conditions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and it targets the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medical applications, given its anticonvulsant, sedative-hypnotic, and CNS depressant activities . More research is needed to fully understand its mechanism of action and potential side effects.

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13(2)14-4-8-16(9-5-14)22-18(26)12-28-20-24-23-19(25(20)21)15-6-10-17(27-3)11-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCYKDXUGHSMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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